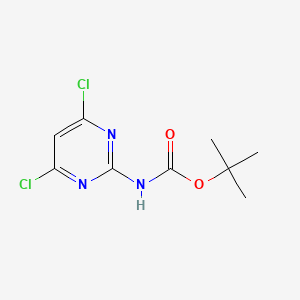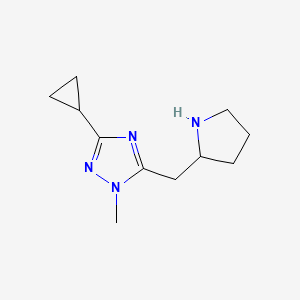![molecular formula C15H17N3O4 B13495072 3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lenalidomide can be synthesized through various methods. One common approach involves the bromination of 2-methyl-3-nitrobenzoic acid followed by a series of reactions including condensation, cyclization, and hydrogenation . The process typically involves the following steps:
Bromination: 2-methyl-3-nitrobenzoic acid is brominated using N-bromosuccinimide in refluxing carbon tetrachloride.
Condensation: The resulting brominated compound is condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine.
Cyclization: The intermediate undergoes cyclization to form the desired isoindoline structure.
Hydrogenation: The final step involves hydrogenation using palladium hydroxide to yield lenalidomide.
Industrial Production Methods
Industrial production of lenalidomide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as flash chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Substitution: Lenalidomide can participate in substitution reactions, especially involving its amino and carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using palladium hydroxide or palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Lenalidomide has a wide range of scientific research applications:
Mecanismo De Acción
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune system by enhancing the proliferation of T-cells and increasing the production of interleukin-2 and gamma interferon.
Anti-angiogenesis: Lenalidomide inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Antineoplastic Activity: The compound induces apoptosis in cancer cells and inhibits the secretion of inflammatory cytokines.
Comparación Con Compuestos Similares
Lenalidomide is structurally similar to thalidomide and pomalidomide:
Pomalidomide: This compound is another derivative of thalidomide with similar properties but differs in its potency and specific applications.
Lenalidomide’s unique combination of immunomodulatory, anti-angiogenic, and antineoplastic properties makes it a valuable therapeutic agent in the treatment of various cancers and immune-related disorders .
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
3-[7-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c16-6-7-22-12-3-1-2-9-10(12)8-18(15(9)21)11-4-5-13(19)17-14(11)20/h1-3,11H,4-8,16H2,(H,17,19,20) |
Clave InChI |
HPCNCDVMSUTKLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)

![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)

![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)



![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)



